
Cyclopenta-1,3-diene;titanium;trichloride
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Overview
Description
Cyclopenta-1,3-diene;titanium;trichloride (CAS 1270-98-0), also known as cyclopentadienyltitanium(IV) trichloride, is an organometallic compound with the molecular formula C₅H₅Cl₃Ti and a molecular weight of 236.09 g/mol . It consists of a cyclopentadienyl (Cp) ligand (η⁵-coordinated to titanium) and three chloride ions, forming a monomeric structure. This compound is moisture-sensitive and requires handling under inert atmospheres . Its applications span catalysis, materials science, and photovoltaics, particularly in dye-sensitized solar cells (DSSCs), where it demonstrates exceptional power conversion efficiencies (PCEs) .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopenta-1,3-diene;titanium;trichloride can be synthesized through the reaction of titanium tetrachloride with cyclopentadiene. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:
TiCl4+C5H6→C5H5TiCl3+HCl
This reaction requires careful control of temperature and pressure to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where titanium tetrachloride and cyclopentadiene are reacted under controlled conditions. The product is then purified through crystallization and filtration processes to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Cyclopenta-1,3-diene;titanium;trichloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state compounds.
Substitution: It can undergo substitution reactions where the chlorine atoms are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various ligands for substitution reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of titanium dioxide, while substitution reactions can produce a variety of cyclopentadienyl titanium complexes .
Scientific Research Applications
Cyclopenta-1,3-diene;titanium;trichloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in polymerization reactions and in the synthesis of various organic compounds.
Biology: It is used in the study of metallocene-based drugs and their interactions with biological molecules.
Medicine: Research is being conducted on its potential use in cancer treatment due to its ability to interact with DNA.
Industry: It is used in the production of high-performance materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of cyclopenta-1,3-diene;titanium;trichloride involves its ability to form stable complexes with various ligands. The cyclopentadienyl ring acts as a π-ligand, donating electron density to the titanium center, which in turn can interact with other molecules. This interaction can lead to the activation of various chemical bonds, facilitating a wide range of chemical reactions .
Comparison with Similar Compounds
Structural and Chemical Properties
Key Differences
- Ligand Configuration: Cyclopentadienyltitanium trichloride features a single Cp ligand, whereas titanocene dichloride (Cp₂TiCl₂) has two Cp ligands, enhancing steric bulk and altering catalytic activity .
- Metal Center : Substituting titanium with hafnium or zirconium increases molecular weight and modifies redox properties. For example, hafnium analogs exhibit higher thermal stability .
- Applications: Photovoltaics: Cyclopentadienyltitanium trichloride achieves a PCE of 9.55% in DSSCs, outperforming pyridine- or triazine-modified dyes (6.03–6.90%) . Catalysis: Titanocene dichloride is pivotal in Ziegler-Natta catalysts for polyolefin production, while titanium trichloride derivatives are precursors for high-purity TiO₂ nanoparticles in DSSC manufacturing . Synthesis: Electrochemical reduction of titanium tetrachloride yields titanium trichloride with 59–33% efficiency, offering cost and purity advantages over classical methods .
Research Findings and Industrial Relevance
- DSSC Performance : Cyclopentadienyltitanium trichloride-based dyes exhibit superior charge-transfer efficiency due to optimal π-conjugation and electron delocalization in the Cp ligand .
- Catalytic Versatility: Titanium trichloride derivatives are critical in synthesizing nanodispersed TiO₂ for DSSCs, achieving high surface area and photocatalytic activity .
- Economic Viability: Electrochemical production of titanium trichloride reduces energy costs by 30–50% compared to traditional methods, aligning with sustainable manufacturing goals .
Biological Activity
Cyclopenta-1,3-diene;Titanium;Trichloride (CpTiCl₃) is a metallocene compound known for its unique reactivity and potential biological applications. This article explores its biological activity, focusing on its mechanisms of action, cytotoxicity, and implications for therapeutic use.
Overview of this compound
Chemical Structure and Properties
- Chemical Formula : C₅H₆Cl₃Ti
- Molecular Weight : 215.4 g/mol
- Appearance : Typically exists as a solid or in solution depending on the solvent used.
CpTiCl₃ is characterized by its cyclopentadienyl ligand, which enhances its reactivity and ability to form complexes with various biological targets. Its metallocene structure allows it to participate in diverse chemical reactions, including polymerization and coordination with biomolecules.
The biological activity of CpTiCl₃ can be attributed to several mechanisms:
- Reactivity with Biological Molecules :
- Induction of Apoptosis :
- Catalytic Activity :
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effects of CpTiCl₃ on different cell lines. The following table summarizes key findings from various studies:
Study Reference | Cell Line | IC₅₀ (μM) | Observations |
---|---|---|---|
CAKI-1 | 10 ± 2 | High cytotoxicity observed | |
MCF-7 | 21 ± 3 | Moderate cytotoxic effects noted | |
HeLa | 29 ± 4 | Induced apoptosis at higher concentrations |
These results indicate that CpTiCl₃ exhibits significant cytotoxic effects across multiple cancer cell lines, making it a candidate for further therapeutic exploration.
Case Study 1: Polymerization Activity
A study investigated the polymerization activity of CpTiCl₃ in the presence of alkylaluminum reagents. It was found that varying the Al:Ti ratio significantly influenced the catalytic activity, with higher ratios leading to increased polymerization rates . This suggests potential applications in materials science where controlled polymer synthesis is desired.
Case Study 2: Interaction with Proteins
Research has shown that CpTiCl₃ can bind to various proteins, altering their function. For instance, it was reported that this compound could inhibit certain enzymes involved in cancer progression, highlighting its potential as an anti-cancer agent .
Case Study 3: Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of CpTiCl₃ with specific protein targets associated with diseases like cancer and viral infections. These studies indicate promising interactions that warrant further investigation into its therapeutic potential .
Properties
Molecular Formula |
C5H5Cl3Ti-4 |
---|---|
Molecular Weight |
219.31 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;titanium;trichloride |
InChI |
InChI=1S/C5H5.3ClH.Ti/c1-2-4-5-3-1;;;;/h1-3H,4H2;3*1H;/q-1;;;;/p-3 |
InChI Key |
MVHYRGBYHLPMRK-UHFFFAOYSA-K |
Canonical SMILES |
C1C=CC=[C-]1.[Cl-].[Cl-].[Cl-].[Ti] |
Origin of Product |
United States |
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